molecular formula C19H24O2 B1250384 4,4-Bis(4-hydroxyphenyl)heptane CAS No. 7425-79-8

4,4-Bis(4-hydroxyphenyl)heptane

Cat. No. B1250384
CAS RN: 7425-79-8
M. Wt: 284.4 g/mol
InChI Key: MLDIQALUMKMHCC-UHFFFAOYSA-N
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Description

4,4-Bis(4-hydroxyphenyl)heptane is a bisphenol.

Scientific Research Applications

Antioxidant Properties

Diarylheptanoids, including compounds structurally related to 4,4-bis(4-hydroxyphenyl)heptane, have been identified as having significant antioxidant properties. For instance, compounds isolated from the rhizomes of Zingiber officinale, which include variants of this compound, exhibit notable antioxidant activities. This is evaluated through assays like DPPH free radicals and superoxide anion radicals scavenging activities (Zhou et al., 2007), (Ponomarenko et al., 2014).

Polymer Synthesis

This compound and its derivatives have applications in polymer synthesis. For example, fluoride catalyst systems have been used to synthesize poly(ether ketone)s, a high-performance engineering thermoplastic, using monomers related to this compound (Hoffmann et al., 1994).

Epoxy Resins

Derivatives of this compound have been used in the synthesis of new ferrocene-containing diamines, which are then utilized in the production of epoxy resins. These resins exhibit unique properties, such as improved curing times and enhanced imaging contrast in X-ray analysis (Wright et al., 2001).

Bioremediation

Research indicates potential for derivatives of this compound in bioremediation processes. For instance, a study explored the role of laccase from Fusarium incarnatum UC-14 in the biodegradation of Bisphenol A, a compound related to this compound, using a reverse micelles system (Chhaya & Gupte, 2013).

Polymerization Rates

Studies have also investigated the influence of structure on polymerization rates, including compounds related to this compound. These investigations aim to understand the effect of the cyclic monomer structure on their polymerization reactivity, which is crucial for applications in materials science (Albayrak et al., 2007).

Cytotoxicity and Antioxidant Activity

Research on diarylheptanoids from Zingiber officinale rhizomes, including this compound analogs, has revealed both antioxidant and cytotoxic properties. These compounds were found to be effective in scavenging free radicals and exhibited cytotoxicity against certain cancer cell lines (Li et al., 2012).

properties

CAS RN

7425-79-8

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

4-[4-(4-hydroxyphenyl)heptan-4-yl]phenol

InChI

InChI=1S/C19H24O2/c1-3-13-19(14-4-2,15-5-9-17(20)10-6-15)16-7-11-18(21)12-8-16/h5-12,20-21H,3-4,13-14H2,1-2H3

InChI Key

MLDIQALUMKMHCC-UHFFFAOYSA-N

SMILES

CCCC(CCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCCC(CCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-bis(4-hydroxyphenyl)-1-phenylpropane; 2,2-bis(4-hydroxyphenyl)butane;
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2,2-bis(4-hydroxyphenyl)-1-phenylpropane
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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